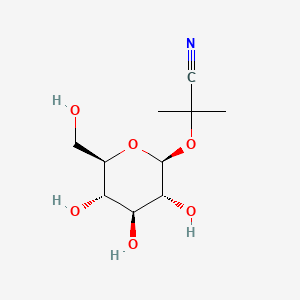

Linamarin

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra of this compound (Table 2) reveal distinct signals for the glucose and nitrile-containing aglycone. The anomeric proton (H1) resonates at δ 4.35 ppm (doublet, J = 7.8 Hz), confirming the β-glycosidic linkage. The nitrile group’s adjacent methyl groups appear as a singlet at δ 1.55 ppm .

Table 2: Key ¹H NMR Assignments for this compound (500 MHz, D₂O)

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H1 | 4.35 | d (7.8 Hz) | Anomeric proton |

| H2 | 3.25 | m | Glucose C2 |

| H3 | 3.45 | m | Glucose C3 |

| H4 | 3.40 | m | Glucose C4 |

| H5 | 3.65 | m | Glucose C5 |

| H6 | 3.85 | m | Glucose C6 |

| CH₃ | 1.55 | s | C2-methyl groups |

Infrared (IR) Spectroscopy

The IR spectrum of this compound features a strong ν(C≡N) stretch at 2240 cm⁻¹ , characteristic of aliphatic nitriles. Broad O–H stretches (3300–3500 cm⁻¹) and C–O–C glycosidic vibrations (1070–1150 cm⁻¹) are also observed.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) shows a predominant [M+H]⁺ ion at m/z 248.113 , with fragmentation yielding glucose-derived ions (e.g., m/z 163.06 for C₆H₁₁O₅⁺) and aglycone fragments. High-resolution MS confirms the molecular formula with an error of <2 ppm.

Table 3: Major MS Fragments of this compound

| m/z | Ion | Composition |

|---|---|---|

| 248.113 | [M+H]⁺ | C₁₀H₁₈NO₆⁺ |

| 163.06 | [Glucose+H–H₂O]⁺ | C₆H₁₁O₅⁺ |

| 85.03 | [CH₂C≡N–CH₃]⁺ | C₃H₅N⁺ |

Eigenschaften

IUPAC Name |

2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,4-11)17-9-8(15)7(14)6(13)5(3-12)16-9/h5-9,12-15H,3H2,1-2H3/t5-,6-,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTCHMYAEJEXBT-ZEBDFXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052857 | |

| Record name | Linamarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid | |

| Record name | Linamarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5840 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Linamarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

FREELY SOL IN WATER, COLD ALCOHOL, HOT ACETONE; SLIGHTLY SOL IN HOT ETHYL ACETATE, ETHER, BENZENE, CHLOROFORM; PRACTICALLY INSOL IN PETROLEUM ETHER | |

| Record name | LINAMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES | |

CAS No. |

554-35-8 | |

| Record name | Linamarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linamarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linamarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(beta-D-Glucopyranosyloxy)-2-methyl-propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINAMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3V9RP3WLO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINAMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linamarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142-143 °C, 143 - 144 °C | |

| Record name | LINAMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linamarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Acid Extraction from Cassava Leaves

The foundational method for linamarin isolation involves acid-mediated extraction from young cassava leaves. Haque and Bradbury pioneered this approach by homogenizing 5 g of very young leaves in 10 ml of 0.1 M hydrochloric acid (HCl), followed by centrifugation to remove cellular debris. This method capitalizes on the solubility of this compound in aqueous acidic conditions while inhibiting linamarase, the endogenous β-glucosidase responsible for cyanide release. The resulting supernatant contains approximately 0.25–0.58 mg of hydrogen cyanide (HCN) equivalents per gram of fresh leaves, depending on the cassava cultivar (Table 1).

Table 1: this compound Yields from Acid Extraction of Cassava Leaves

| Cassava Cultivar | This compound Yield (mg HCN equivalents/g leaf) |

|---|---|

| MCol 1468 | 0.58 ± 0.05 |

| MAus 7 | 0.51 ± 0.04 |

| TMS 50395 | 0.27 ± 0.08 |

| SM1-150 | 0.25 ± 0.05 |

Source: Adapted from Bradbury et al. (2004).

Critically, the choice of leaf developmental stage impacts yield, with very young leaves containing up to twice the this compound concentration of mature foliage. The acid extract remains stable for months when stored at −20°C, though gradual this compound degradation occurs at room temperature.

Organic Solvent-Based Techniques

Early efforts utilized ethanol and acetone to solubilize this compound from cassava roots and leaves. However, rotary evaporation of acetone extracts led to substantial this compound loss (≥30%) due to co-extracted linamarase activity. Modifications involving cold methanol extraction reduced enzymatic degradation, but yields remained suboptimal compared to aqueous acid methods. These limitations spurred the development of solvent-free approaches.

Modern Extraction Techniques

Cryocooled Extraction from Root Peels

A breakthrough in this compound isolation emerged with the adoption of cryogenic techniques. By flash-freezing cassava root peels in liquid nitrogen (−196°C), researchers achieved near-complete cell wall disruption, releasing this compound into a methanol-water (70:30 v/v) solution. Subsequent centrifugation and freeze-drying yielded 18 g of this compound per kilogram of fresh peel—a 240% increase over traditional leaf-based methods. Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC-MS) confirmed >98% purity, with no detectable linamarase contamination.

Enzymatic Hydrolysis and Biosynthesis

Recent advances in metabolic engineering have enabled in vitro this compound biosynthesis. The pathway involves two cytochrome P450 enzymes (CYP79D1/D2) converting L-valine to 2-methylpropanal oxime, followed by CYP71E7-mediated oxidation to acetone cyanohydrin. Uridine diphosphate (UDP)-glucosyltransferase then catalyzes glycosylation, forming this compound. While this method avoids plant-derived toxins, current titers remain low (≤2.1 mg/L), necessitating optimization for industrial-scale production.

Purification and Stabilization

Preparative HPLC for Pharmaceutical-Grade Purity

High-performance liquid chromatography (HPLC) with phenylhexyl or C-18 columns resolves this compound from co-extracted flavonoids and alkaloids. Using a gradient of 0–60% methanol over 48 minutes at 1 mL/min, researchers achieved 99.9% purity, as verified by tandem mass spectrometry (MS/MS) and two-dimensional NMR. This protocol is indispensable for pharmacological applications requiring ultrapure this compound.

Stabilization Techniques

This compound’s stability hinges on pH and temperature. Acidic solutions (pH ≤2) stored at −20°C retain >95% initial concentration for 12 months, whereas neutral aqueous preparations degrade by 40% within one week. Lyophilization extends shelf life but risks partial hydrolysis during reconstitution.

Comparative Analysis of Preparation Methods

Table 2: Efficiency of this compound Isolation Techniques

| Method | Source Material | Yield (mg/g) | Purity (%) | Time Required |

|---|---|---|---|---|

| Acid Extraction | Leaves | 0.25–0.58 | 85–90 | 4 hours |

| Cryocooled Extraction | Root Peel | 18.0 | 98 | 8 hours |

| Biosynthesis | In vitro | 0.0021 | 99 | 72 hours |

| Preparative HPLC | Crude Extract | Recovery: 92 | 99.9 | 48 minutes |

Cryocooled extraction outperforms other methods in yield and scalability, though biosynthetic approaches offer a sustainable alternative pending yield improvements. Acid extraction remains the gold standard for field applications due to minimal equipment requirements.

Analyse Chemischer Reaktionen

Linamarin unterliegt mehreren chemischen Reaktionen, darunter Hydrolyse, Oxidation und Reduktion . Die enzymatische Hydrolyse von this compound durch Linamarase führt zur Bildung von Acetoncyanhydrin, das sich weiter zersetzt und Cyanwasserstoff freisetzt . Diese Reaktion ist im Zusammenhang mit der Lebensmittelsicherheit von Bedeutung, da eine unsachgemäße Verarbeitung von Maniok zu Cyanidvergiftungen führen kann . Häufig verwendete Reagenzien in diesen Reaktionen sind Salzsäure und Linamarase .

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Mechanisms

Linamarin is a glucoside of acetone cyanohydrin and can release hydrogen cyanide (HCN) upon hydrolysis, particularly through the action of the enzyme linamarase. This enzymatic process serves as a defense mechanism for cassava against herbivores. Understanding the molecular interactions and stability of this compound and linamarase is crucial for exploring its applications.

Structural Characterization

Recent studies have utilized molecular docking and dynamics simulations to elucidate the binding interactions between this compound and linamarase. For instance, one study constructed a three-dimensional model of linamarase to investigate its reaction mechanisms with this compound, revealing insights into the stability of protein-ligand complexes . Such structural knowledge is pivotal for developing biotechnological applications that leverage these interactions.

Agricultural Applications

This compound plays a dual role in agriculture as both a protective agent in plants and a potential risk factor for livestock and human consumption.

Pest Resistance

The cyanogenic properties of this compound contribute to pest resistance in cassava plants. Studies have shown that certain pests can metabolize this compound into less toxic derivatives, suggesting a co-evolutionary relationship between cassava and its herbivores . This understanding can inform breeding programs aimed at enhancing pest resistance while managing this compound levels.

Anticancer Potential

Recent research has highlighted this compound's potential as an anticancer agent. A study focused on the hydrolysis of this compound by human β-glucosidase identified structural derivatives that exhibit enhanced hydrolytic potential, leading to rapid HCN release against cancer cells . The identification of these derivatives provides a foundation for developing targeted cancer therapies that exploit the cytotoxic properties of HCN.

Neurotoxicity Studies

While this compound has therapeutic potential, its neurotoxic effects are also significant. Research has demonstrated that excessive consumption of cassava products containing high levels of this compound can lead to neurotoxic effects in animal models . Understanding these effects is crucial for establishing safe consumption guidelines and processing methods for cassava products.

Safety Considerations

The consumption of this compound poses risks due to its potential to produce toxic cyanide when improperly processed. The World Health Organization has established safety thresholds for cyanogenic glycosides, emphasizing the need for proper preparation methods such as fermentation or cooking to reduce toxicity .

Summary Table of this compound Applications

Wirkmechanismus

The mechanism of action of linamarin involves its enzymatic hydrolysis by linamarase, resulting in the release of hydrogen cyanide . Hydrogen cyanide is a potent toxin that inhibits cellular respiration by binding to cytochrome c oxidase in the mitochondrial electron transport chain . This inhibition prevents the utilization of oxygen, leading to cellular hypoxia and eventual cell death . The molecular targets of this compound include linamarase and cytochrome c oxidase .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Cyanogenic Glycosides

Cyanogenic glycosides (CNglcs) share a core structure of a sugar linked to a cyanogenic aglycone but differ in aglycone composition and biological roles. Below is a detailed comparison of linamarin with structurally or functionally related compounds:

Lotaustralin

- Structure : Lotaustralin is the methylated analog of this compound, differing by a single methyl group on the aglycone (derived from isoleucine vs. valine) .

- Biosynthesis : Both compounds are synthesized via the CYP79 enzyme family. In cassava, CYP79D2 catalyzes the conversion of valine and isoleucine to this compound and lotaustralin, respectively . Transgenic studies in Lotus japonicus showed that ectopic expression of cassava CYP79D2 increases this compound levels 20-fold, altering the this compound:lotaustralin ratio from 1:10 (wild-type) to ~1:1.5 .

- Ecological Role : Insects like Zygaena filipendulae and Heliconius melpomene sequester both compounds but maintain a strict this compound:lotaustralin ratio (~70:30 in hemolymph) regardless of dietary intake, suggesting metabolic regulation .

Linustatin and Neolinustatin

- Structure : These are diglucosides (this compound + additional glucose) with α-(1→6) or α-(1→4) linkages .

- Biosynthesis : Derived from valine (linustatin) and isoleucine (neolinustatin), they share precursors with this compound and lotaustralin but require additional glycosylation steps .

- Localization : In cassava, linustatin and neolinustatin co-localize with this compound in periderm and vascular tissues, as shown by MALDI-MSI .

Prunasin and Amygdalin

- Structure : Aromatic CNglcs with a benzyl group (prunasin) or disaccharide (amygdalin), contrasting with this compound’s aliphatic aglycone .

- Toxicity : Like this compound, prunasin releases HCN but is less toxic to avian predators (e.g., domestic chicks show <10% rejection rates) .

Structural and Functional Data Tables

Table 1: Structural Comparison of Key Cyanogenic Glycosides

Key Research Findings

- Metabolic Regulation : Insects maintain this compound:lotaustralin ratios via substrate-specific CYP enzymes (e.g., CYP405 in Lepidoptera), even under dietary imbalance .

- Therapeutic Potential: this compound derivatives with rapid hydrolysis kinetics are being explored for targeted HCN delivery in cancer therapy .

Biologische Aktivität

Linamarin is a cyanogenic glucoside predominantly found in cassava (Manihot esculenta) and is known for its potential toxicity due to the release of hydrogen cyanide (HCN) upon hydrolysis. Understanding the biological activity of this compound is crucial for evaluating its safety and potential applications in various fields, including agriculture and biotechnology.

Chemical Structure and Biosynthesis

This compound is chemically classified as a cyanogenic glucoside, with its biosynthesis involving several enzymatic steps. The key enzymes involved in the biosynthesis of this compound from amino acids are CYP79D1 and CYP79D2, which convert isoleucine and valine into their corresponding oximes. These oximes are subsequently transformed into this compound by the action of specific P450 enzymes, such as CYP71E7 .

Biological Activity and Toxicity

This compound exhibits significant biological activity, primarily through its ability to release hydrogen cyanide when hydrolyzed. This process occurs via the enzyme linamarase, which catalyzes the breakdown of this compound into glucose and HCN. The liberation of HCN can lead to acute toxicity in humans and animals, necessitating careful management in food processing and consumption .

Table 1: Hydrolysis of this compound

| Enzyme | Reaction Type | Products | Yield (%) |

|---|---|---|---|

| Linamarase | Hydrolysis | Glucose + HCN | 100 |

| Acid Hydrolysis | Non-enzymatic | Glucose + HCN | Variable |

Microbial Degradation

Recent studies have focused on the microbial degradation of this compound as a detoxification strategy. Specific microorganisms have been isolated that can utilize this compound as a sole carbon source, effectively degrading it and reducing its toxic potential.

- Bacillus licheniformis : This bacterium showed a degradation rate of 71% within seven days.

- Rhodotorula glutinis : This yeast demonstrated an impressive degradation capability of 95% under similar conditions .

Table 2: Microbial Strains Capable of this compound Degradation

| Microorganism | Degradation Rate (%) | Time (Days) |

|---|---|---|

| Bacillus licheniformis | 71 | 7 |

| Rhodotorula glutinis | 95 | 7 |

Case Studies

- Detoxification in Cassava Processing : A study highlighted the use of microbial strains in treating manipueira (cassava wastewater), which contains high levels of this compound. The successful degradation of this compound by isolated strains not only detoxifies the effluent but also contributes to sustainable environmental practices in cassava processing industries .

- Impact on Livestock : Research has shown that feeding livestock with cassava containing high levels of this compound can lead to cyanide poisoning. However, studies indicate that certain animal gut microbiota can degrade this compound, suggesting a potential for developing probiotic treatments to mitigate toxicity in livestock .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying linamarin in plant tissues, and how can their accuracy be validated?

- Methodology : Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) with optimized parameters (e.g., C18 column, mobile phase of water-acetonitrile). Validate methods via spike-and-recovery experiments using deuterated this compound as an internal standard. Include calibration curves and report limits of detection (LOD) and quantification (LOQ) .

- Data Validation : Compare results with nuclear magnetic resonance (NMR) for structural confirmation, especially when detecting derivatives like this compound apiosides .

Q. How should researchers design experiments to isolate this compound from cassava tissues while minimizing cyanide release?

- Experimental Design : Use freeze-dried plant material to inhibit endogenous linamarase activity. Perform extractions in acidic buffers (pH 4–5) to stabilize this compound. Include negative controls (e.g., heat-inactivated enzymes) to confirm no cyanogenic hydrolysis during processing .

- Safety Protocols : Conduct experiments in fume hoods with hydrogen cyanide (HCN) detectors and use potassium hydroxide traps to neutralize released cyanide .

Advanced Research Questions

Q. What molecular mechanisms explain the tissue-specific accumulation of this compound derivatives (e.g., linustatin) in cassava?

- Methodology : Combine transcriptomics (RNA-seq) to identify this compound synthase isoforms and metabolomics (LC-MS/MS) to map spatial distribution of derivatives. Use mutant lines or RNAi silencing to validate enzyme functions. Reference proteomic data from drought-stressed cultivars showing this compound synthase upregulation .

- Contradiction Analysis : Address discrepancies by comparing biosynthetic enzyme expression levels across cultivars (e.g., SC124 vs. Arg7) under varying environmental conditions .

Q. How can researchers reconcile contradictory findings on this compound accumulation under drought stress?

- Experimental Variables : Control for cultivar-specific responses (e.g., Arg7 vs. SC124), stress duration, and tissue type (leaves vs. roots). Measure concurrent changes in linamarase activity and nitrogen reallocation pathways .

- Data Interpretation : Use multivariate analysis to distinguish drought-induced this compound synthesis (for cyanide-mediated nitrogen recycling) from breakdown for immediate stress mitigation .

Q. What role do this compound degradation products play in plant-microbe interactions, and how can this be experimentally tested?

- Methodology : Apply isotopically labeled this compound (e.g., ¹³C-labeled) to soil-plant systems and track cyanide conversion into microbial amino acids (e.g., β-cyanoalanine). Use metagenomics to identify microbial taxa utilizing cyanide-derived nitrogen .

- Controlled Conditions : Compare sterile vs. non-sterile rhizosphere environments to isolate microbial contributions .

Data Analysis and Reporting Guidelines

Q. How should researchers statistically validate this compound quantification data when levels vary by orders of magnitude between tissues?

- Statistical Approach : Apply log-transformation to normalize data before ANOVA or t-tests. Report geometric means and confidence intervals for skewed distributions. Use non-parametric tests (e.g., Kruskal-Wallis) if assumptions of normality are violated .

- Reprodubility : Publish raw chromatograms and NMR spectra in supplementary materials, following journal guidelines for chemical data .

Q. What criteria should guide the selection of reference genes for this compound-related gene expression studies in non-model plants?

- Validation Protocol : Test candidate reference genes (e.g., actin, ubiquitin) under experimental conditions using geNorm or NormFinder software. Select genes with stable expression across treatments (CV < 15%) .

Contradictory Evidence and Resolution Strategies

Q. Why do some studies report this compound as a nitrogen storage molecule, while others emphasize its anti-herbivore role?

- Hypothesis Testing : Conduct dual-labeling experiments (¹⁵N and ¹³C) to track this compound-derived nitrogen into amino acids vs. cyanide release during herbivory. Compare results across growth stages and stress conditions .

- Contextual Factors : Note that nitrogen reallocation dominates in drought-adapted cultivars (e.g., SC124), whereas anti-herbivore functions are primary in pest-prone environments .

Tables for Key Findings

Table 1 : this compound and Derivatives in Cassava Tissues (Adapted from )

| Compound | Young Leaves (µg/g) | Old Tuber Cortex (µg/g) | Detection Method |

|---|---|---|---|

| This compound | 1200 ± 150 | 950 ± 90 | LC-MS/NMR |

| Linustatin (diglycoside) | 25 ± 5 | 300 ± 30 | LC-MS |

| This compound apioside | ND | 1100 ± 120 | NMR |

Table 2 : Drought-Induced Changes in this compound Metabolism (Adapted from )

| Cultivar | Tissue | This compound (Δ%) | Linamarase Activity (Δ%) | Proposed Mechanism |

|---|---|---|---|---|

| SC124 | Leaves | +220%* | -80%* | Nitrogen reallocation |

| Arg7 | Roots | +15% | +10% | Cyanide detoxification |

*Statistically significant (p < 0.05).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.